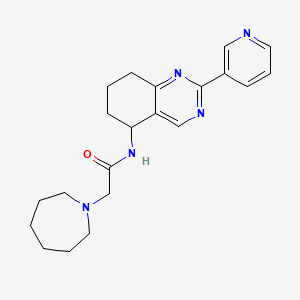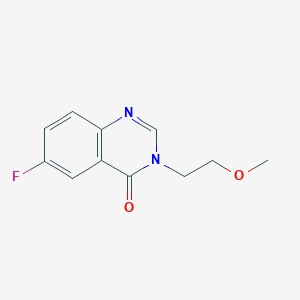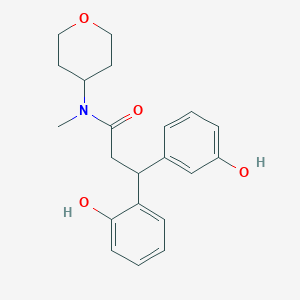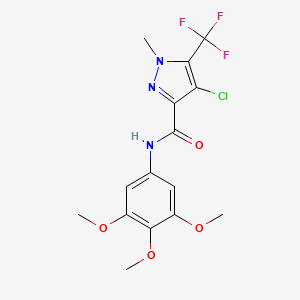![molecular formula C18H30N4O3 B5960714 2-[4-(1-cyclopropyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B5960714.png)
2-[4-(1-cyclopropyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1-cyclopropyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide is a complex organic compound with a unique structure that includes a piperidine ring, a piperazine ring, and a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-cyclopropyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. The cyclopropyl group is introduced through a cyclopropanation reaction. The final step involves the coupling of the intermediates under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
2-[4-(1-cyclopropyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
科学的研究の応用
2-[4-(1-cyclopropyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 2-[4-(1-cyclopropyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, leading to anticancer effects.
類似化合物との比較
Similar Compounds
- 2-[4-(1-cyclopropyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]-N-methylacetamide
- 2-[4-(1-cyclopropyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]-N-ethylacetamide
Uniqueness
2-[4-(1-cyclopropyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
特性
IUPAC Name |
2-[4-(1-cyclopropyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O3/c1-13(2)19-16(23)12-20-7-9-21(10-8-20)18(25)14-3-6-17(24)22(11-14)15-4-5-15/h13-15H,3-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYRACQSZFORBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCN(CC1)C(=O)C2CCC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(2-chlorobenzyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B5960636.png)
![2-[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B5960646.png)
![3-({4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}amino)-1-propanol](/img/structure/B5960647.png)

![ETHYL (5Z)-5-({4-[(BENZYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B5960672.png)
![4-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B5960682.png)
![N-[(E)-(4-hydroxyphenyl)methylideneamino]methanesulfonamide](/img/structure/B5960689.png)


![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5960715.png)
![2-({[1-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5960719.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(6-methyl-2-pyridinyl)methyl]amine](/img/structure/B5960723.png)

![4-methyl-N-[3-(4-sulfamoylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B5960736.png)
